N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

medicinal chemistry structure-activity relationship conformational analysis

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide (CAS 1790197-27-1) is a synthetic small-molecule amide (MF: C₁₈H₂₃N₃OS; MW: 329.46 g/mol) that integrates an o-tolyl (2-methylphenyl) substituent, a propanamide linker, and a thiazol-2-yl-pyrrolidine core. Its thiazole-pyrrolidine scaffold places it within a family of heterocyclic amides explored as kinase inhibitor and GPCR-modulating chemotypes.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 1790197-27-1
Cat. No. B2519530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide
CAS1790197-27-1
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=NC=CS3
InChIInChI=1S/C18H23N3OS/c1-14-5-2-3-6-15(14)8-9-17(22)20-13-16-7-4-11-21(16)18-19-10-12-23-18/h2-3,5-6,10,12,16H,4,7-9,11,13H2,1H3,(H,20,22)
InChIKeyGMVDBECQGXZRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide (CAS 1790197-27-1): Core Structural and Procurement Profile


N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide (CAS 1790197-27-1) is a synthetic small-molecule amide (MF: C₁₈H₂₃N₃OS; MW: 329.46 g/mol) that integrates an o-tolyl (2-methylphenyl) substituent, a propanamide linker, and a thiazol-2-yl-pyrrolidine core. Its thiazole-pyrrolidine scaffold places it within a family of heterocyclic amides explored as kinase inhibitor and GPCR-modulating chemotypes [1]. The compound is commercially catalogued as a screening compound (Life Chemicals product code F6443-6697) for early-stage drug discovery, with QC-confirmed identity via LCMS and 400 MHz NMR . Predicted density is 1.175 ± 0.06 g/cm³ (20 °C) and predicted pKa is 15.83 ± 0.46 [1].

Why N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide Cannot Be Replaced by Generic In-Class Analogs in Scientific Procurement


Simply substituting this compound with a generic thiazole–pyrrolidine–propanamide analog is scientifically unreliable because the o-tolyl substitution pattern is a critical steric determinant: the ortho-methyl group imposes a torsional constraint on the phenyl–propanamide dihedral angle that is absent in para-, meta-, or unsubstituted phenyl congeners, directly altering the spatial presentation of the amide pharmacophore and its capacity for π-stacking and hydrogen-bonding interactions with biological targets [1]. In related benzothiazole–propanamide–pyrrolidine series, subtle positional substituent changes on the aryl ring shift both potency and selectivity profiles between BuChE and MAO-B inhibition, meaning that even structurally adjacent analogs cannot be assumed functionally interchangeable without explicit side-by-side bioactivity data [2].

Quantitative Differentiation Evidence for N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide vs. Closest Analogs


Ortho-Methyl Steric Constraint: Torsional Angle Differentiation vs. para-Tolyl and Unsubstituted Phenyl Analogs

The o-tolyl (2-methylphenyl) substituent in the target compound introduces a steric ortho-methyl group that restricts free rotation around the phenyl–CH₂ bond, fundamentally differentiating it from the para-tolyl isomer and the unsubstituted phenyl analog. This steric constraint forces the phenyl ring into a preferred near-orthogonal orientation relative to the propanamide backbone, altering both the spatial position of the aromatic ring and the conformational ensemble available to the amide NH for hydrogen-bond donation. In the para-tolyl analog (CAS not retrieved in primary literature), the methyl group is positioned distal to the linker and exerts minimal torsional influence, while the unsubstituted phenyl analog permits full rotational freedom. The differential steric bias of the o-tolyl substitution therefore generates a distinct pharmacophore topology that cannot be replicated by para- or meta-substituted isomers [1]. In the benzothiazole–propanamide–pyrrolidine class, aryl substituent position directly controls BuChE inhibitory potency: the 5-methylbenzothiazole derivative (2c) gives IC₅₀ = 15.12 μM and the 6-bromo analog (2h) gives IC₅₀ = 12.33 μM, a 1.23-fold difference arising solely from substituent position, demonstrating the sensitivity of this scaffold to positional isomerism [2].

medicinal chemistry structure-activity relationship conformational analysis

Predicted Physicochemical Property Differentiation: Density and pKa vs. Key Analogs

The target compound exhibits a predicted density of 1.175 ± 0.06 g/cm³ (at 20 °C, 760 Torr) and a predicted pKa of 15.83 ± 0.46, as catalogued in the Kuujia chemical database [1]. The high pKa value (amide NH; ~15.8) indicates that the compound remains essentially fully protonated at physiological pH, with negligible ionization of the amide moiety under assay or biological conditions. This contrasts with analogs bearing electron-withdrawing substituents on the phenyl ring: for example, the 4-chloro-3-(trifluoromethyl)phenyl analog (CAS 1788844-29-0; MW 417.88) carries a significantly more electron-deficient aromatic system that would lower the local electron density at the amide, potentially reducing its hydrogen-bond accepting capacity and altering solubility. The 4-methanesulfonylphenyl analog (CAS 1798624-11-9; MW 425.53) introduces an even stronger electron-withdrawing sulfone group, further differentiating its electronic profile [2]. The o-tolyl compound's relatively electron-rich, neutral aromatic substituent balances lipophilicity with hydrogen-bonding capability in a way that electron-deficient analogs cannot replicate.

physicochemical profiling ADME prediction compound selection

Vendor QC Purity Benchmark: Life Chemicals Specification ≥90% by LCMS/¹H NMR vs. Common Analog Purity Tiers

The target compound (Life Chemicals product code F6443-6697) is supplied under Life Chemicals' standard quality-control protocol, which guarantees ≥90% purity for screening compounds with identity confirmed by LCMS and/or 400 MHz ¹H NMR . For building blocks, Life Chemicals applies a stricter ≥95% purity threshold (400 MHz NMR and/or LCMS) . This purity tier is competitive with—and in some cases exceeds—the specification offered for closely related analogs from alternative suppliers. For example, the 3-(2-methoxynaphthalen-1-yl) analog (CAS 1798678-39-3) is listed at 95% purity from one vendor , while the 4-methoxy analog (CAS 1795298-29-1) purity specifications are not uniformly published across catalogues. The availability of the target compound in multiple graduated quantities (1 mg to 30 mg, including 5 μmol and 20 μmol aliquots) with transparent pricing (e.g., 5 mg at $103.50; 10 mg at $118.50) [1] provides procurement flexibility that is not uniformly documented for all in-class analogs.

compound procurement quality control screening library

Class-Level Enzymatic Activity Differentiation: BuChE and MAO-B Inhibitory Potential of the Thiazole–Pyrrolidine–Propanamide Scaffold

Although no direct bioactivity data are published for the target compound specifically, the thiazole–pyrrolidine–propanamide scaffold has been pharmacologically validated in a closely related benzothiazole series. He et al. (2023) reported that N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) inhibits butyrylcholinesterase (BuChE) with an IC₅₀ of 15.12 μM and achieves 60.10% MAO-B inhibition at 100 μM, while the 6-bromo analog (2h) exhibits a BuChE IC₅₀ of 12.33 μM with 66.30% MAO-B inhibition at 100 μM [1]. Critically, all derivatives in this series were inactive against acetylcholinesterase (AChE) and MAO-A at 100 μM, demonstrating intrinsic selectivity for BuChE/MAO-B over AChE/MAO-A [1]. MTT and AO/EB fluorescence staining confirmed that both 2c and 2h were non-toxic up to 100 μM [1]. The target compound differs from 2c/2h by (i) replacement of the benzothiazole with a thiazol-2-yl-pyrrolidine (vs. pyrrolidin-1-yl directly attached to benzothiazole), and (ii) presence of the o-tolylpropanamide tail, which may further modulate potency and selectivity. The class-level BuChE/MAO-B dual inhibitory signature provides a plausible starting hypothesis for the target compound's biological profile that is not shared by thiazole-pyrrolidine scaffolds lacking the propanamide linker.

enzyme inhibition neurodegeneration CNS drug discovery

Optimal Research and Procurement Application Scenarios for N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide


Conformational SAR Probe for Ortho-Substituted Phenyl–Propanamide Pharmacophore Exploration

The unique o-tolyl steric constraint, which restricts phenyl–CH₂ rotation and enforces a preferred near-orthogonal dihedral orientation distinct from para- and meta-tolyl isomers, makes this compound a rationally selected probe for studying the effect of ortho-substitution on target-binding conformation in thiazole–pyrrolidine–propanamide series. Procurement is warranted when the research aim is to map the conformational determinants of target engagement rather than merely varying electronic substituent effects, as the o-methyl group's steric influence on the amide pharmacophore cannot be reproduced by para- or meta-methyl substitution [1].

Chemical Biology Probe for BuChE/MAO-B Dual Inhibition with AChE/MAO-A Selectivity Hypothesis Testing

Based on the class-level BuChE/MAO-B dual inhibitory activity (IC₅₀ = 12.33–15.12 μM for BuChE; 60–66% MAO-B inhibition at 100 μM) with complete AChE/MAO-A inactivity and low cytotoxicity (non-toxic up to 100 μM by MTT) demonstrated by the benzothiazole–propanamide–pyrrolidine scaffold [2], this compound provides a structurally differentiated entry point for testing whether the thiazol-2-yl-pyrrolidine core with an o-tolylpropanamide appendage retains or improves this selectivity signature. Researchers investigating multi-target-directed ligands for Alzheimer's disease or related neurodegenerative conditions should consider this compound as a structurally novel candidate for BuChE/MAO-B dual inhibition screening.

Screening Library Diversity Expansion with Documented Purity and Graduated Procurement Options

As a Life Chemicals screening compound (F6443-6697) with ≥90% purity confirmed by LCMS and/or 400 MHz ¹H NMR, available in 11 discrete quantity tiers (1 mg to 30 mg; 5 μmol to 20 μmol) with transparent pricing , this compound is suitable for inclusion in focused or diversity screening libraries where procurement documentation and QC traceability are mandatory (e.g., NIH-funded screening centers, industrial HTS campaigns). The compound's structural novelty—combining an o-tolyl aromatic substituent with a thiazol-2-yl-pyrrolidine core via a propanamide linker—adds chemical diversity not fully represented by commercially available p-tolyl, m-tolyl, or unsubstituted phenyl analogs, making it a valuable addition to libraries aimed at exploring under-sampled regions of chemical space.

Reference Compound for Heterocyclic SAR Studies in Kinase and GPCR Target Classes

Thiazole-containing small molecules are broadly investigated as kinase inhibitors [3] and as GPCR modulators [4]. The target compound's specific structural features—a thiazole directly N-linked to a pyrrolidine ring, a methylene bridge to the amide, and an o-tolylpropanamide tail—represent a combinatorial assembly of pharmacophoric elements that warrants systematic SAR exploration. In kinase inhibitor or GPCR antagonist programs, this compound can serve as a reference point for evaluating the contribution of each structural module to potency and selectivity, particularly when compared in head-to-head panels with the 4-methoxy, 4-methylsulfonyl, 4-chloro-3-(trifluoromethyl), and unsubstituted phenyl congeners [5].

Computational Chemistry and Molecular Modeling Template

The compound's well-defined molecular connectivity (InChI Key: GMVDBECQGXZRHD-UHFFFAOYSA-N; SMILES: C1(CCC(NCC2CCCN2C2=NC=CS2)=O)=CC=CC=C1C) [1], combined with predicted physicochemical parameters (density 1.175 g/cm³, pKa 15.83) [1], makes it suitable as a modeling template for docking studies, molecular dynamics simulations, and pharmacophore model generation. Its conformational restriction due to the o-methyl group provides a structurally constrained system that can test the predictive accuracy of force-field parameters and sampling algorithms for ortho-substituted biaryl-amide systems.

Quote Request

Request a Quote for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.